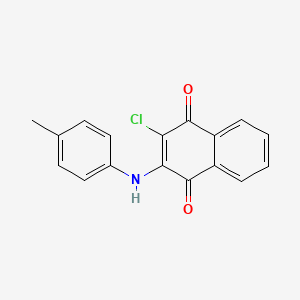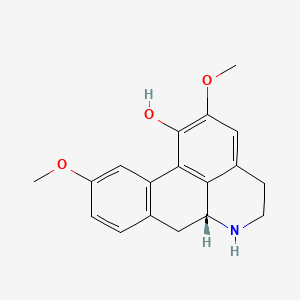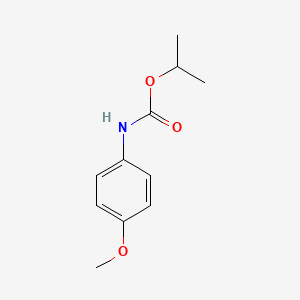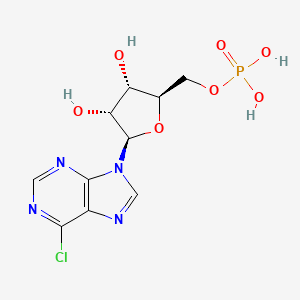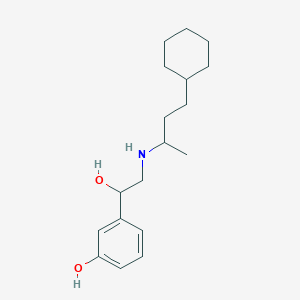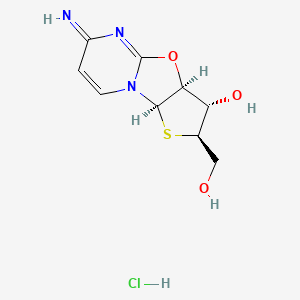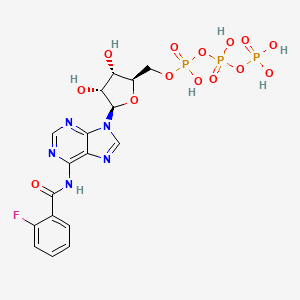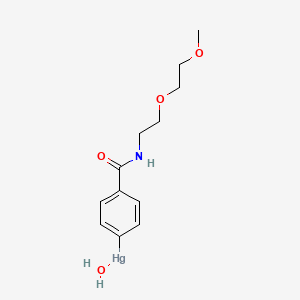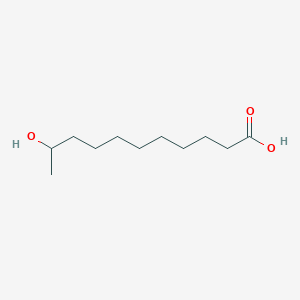
10-Hydroxyundecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10R)-10-hydroxyundecanoic acid is an (omega-1)-hydroxy fatty acid that is undecanoic acid in which the 10-pro-R hydrogen is replaced by a hydroxy group. It is an (omega-1)-hydroxy fatty acid and a medium-chain fatty acid.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- 10-Hydroxy and 10-aminoundecanoic acids can be prepared through solvomercuration-demercuration of 10-undecenoic acid using various solvents. This process can lead to compounds like methyl 10-keto-11-hydroxyundecanoate, highlighting the versatility of 10-hydroxyundecanoic acid in synthesis reactions (Osman & Qazi, 1975).
Microbial Transformations
- Saccharomyces cerevisiae, a type of baker's yeast, is used to convert oleic acid into 10-hydroxyoctadecanoic acid, demonstrating the biological transformation potential of 10-hydroxyundecanoic acid (El-Sharkawy, Yang, Dostal, & Rosazza, 1992).
Hydrolytic and Enzymatic Degradation Studies
- Aliphatic polyesters like poly (10,11-epoxyundecanoic acid) and poly (11-hydroxyundecanoate)diol, which incorporate 10-hydroxyundecanoic acid, show significant degradation properties, useful in understanding biodegradable materials' behavior (Valverde, Lligadas, Ronda, Galià, & Cádiz, 2018).
Environmental Analysis
- 10-Hydroxyundecanoic acid is identified in environmental samples like marine aerosols, demonstrating its relevance in environmental chemistry and analysis (Kawamura & Gagosian, 1988).
Chemo-Enzymatic Synthesis
- The chemoenzymatic synthesis of 11-hydroxyundecanoic acid from ricinoleic acid highlights a practical method for producing hydroxy fatty acids, underscoring the chemical versatility of 10-hydroxyundecanoic acid (Jang, Singha, Kim, Kwon, & Park, 2016).
Enzymatic Condensation Polymerization
- The enzyme-catalyzed condensation polymerization of 11-hydroxyundecanoic acid, using lipase from Candida cylindracea, produces high molecular weight polyesters, relevant for material science and polymer chemistry (O'Hagan & Zaidi, 1994).
Biological Evaluation and Synthesis
- The total synthesis of compounds like clavaminol-G from 10-undecenoic acid, including derivatives of 11-amino-10-hydroxyundecanoic acid, demonstrates the importance of 10-hydroxyundecanoic acid in medicinal chemistry (Reddy, Devi, Prasad, Sujitha, & Kumar, 2013).
Propriétés
Numéro CAS |
6336-28-3 |
|---|---|
Nom du produit |
10-Hydroxyundecanoic acid |
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
10-hydroxyundecanoic acid |
InChI |
InChI=1S/C11H22O3/c1-10(12)8-6-4-2-3-5-7-9-11(13)14/h10,12H,2-9H2,1H3,(H,13,14) |
Clé InChI |
UHZWUNLTEZCDMA-UHFFFAOYSA-N |
SMILES |
CC(CCCCCCCCC(=O)O)O |
SMILES canonique |
CC(CCCCCCCCC(=O)O)O |
Autres numéros CAS |
6336-28-3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



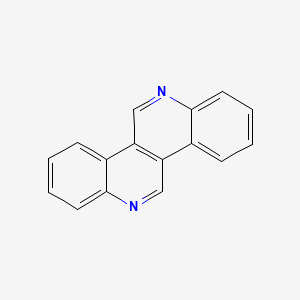

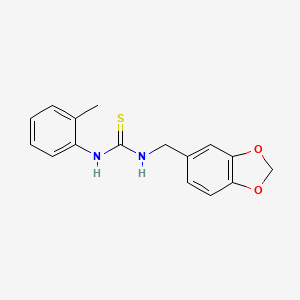
![2-[2-(2-furanyl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid methyl ester](/img/structure/B1209473.png)
